molecular formula C20H23NO4 B4263127 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone

5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4263127
M. Wt: 341.4 g/mol
InChI Key: PRAFVXCQZXITHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMPQ, is a synthetic compound that belongs to the class of quinolone derivatives. This compound has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, studies have suggested that 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone exerts its therapeutic effects by modulating various cellular pathways. In cancer cells, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. In addition, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of various enzymes involved in cell proliferation and angiogenesis. Furthermore, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to modulate the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects. In cancer cells, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone induces DNA damage and inhibits DNA repair, leading to cell death. In addition, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of various enzymes involved in the metabolism of cancer cells. Furthermore, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-microbial effects by inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have low toxicity and high stability, making it suitable for long-term experiments. However, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone also has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability and activity. Moreover, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not fully understood.

Future Directions

There are several future directions for the research of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. Firstly, more studies are needed to elucidate the mechanism of action of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in various cellular pathways. Secondly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in vivo. Thirdly, studies are needed to investigate the potential use of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in combination with other therapeutic agents for the treatment of various diseases. Fourthly, studies are needed to investigate the potential use of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone as a diagnostic tool for various diseases. Lastly, studies are needed to investigate the potential use of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone as a drug delivery system for targeted therapy.
Conclusion:
In conclusion, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. However, more studies are needed to elucidate the mechanism of action of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in various cellular pathways and to investigate its pharmacokinetics and pharmacodynamics in vivo. The future directions for the research of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone include investigating its potential use in combination with other therapeutic agents, as a diagnostic tool, and as a drug delivery system for targeted therapy.

Scientific Research Applications

5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In cancer research, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use as an anti-microbial agent against various bacterial and fungal strains.

properties

IUPAC Name

5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-9-25-14-7-5-13(6-8-14)16-12-19(22)21-17-10-15(23-2)11-18(24-3)20(16)17/h5-8,10-11,16H,4,9,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAFVXCQZXITHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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